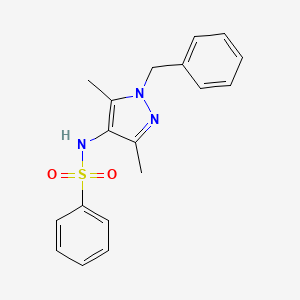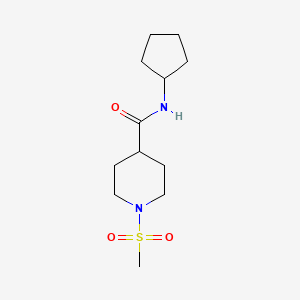![molecular formula C15H17O2P B5880408 [bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
[bis(4-methylphenyl)phosphoryl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol is not fully understood, but it is believed to act as a phosphorus-based flame retardant by forming a protective char layer on the surface of the polymer. In biomedical research, [bis(4-methylphenyl)phosphoryl]methanol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
[bis(4-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have shown that [bis(4-methylphenyl)phosphoryl]methanol can reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [bis(4-methylphenyl)phosphoryl]methanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that [bis(4-methylphenyl)phosphoryl]methanol is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on [bis(4-methylphenyl)phosphoryl]methanol, including:
1. Further studies on the mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol in flame retardancy and biomedical research.
2. Development of new synthesis methods for [bis(4-methylphenyl)phosphoryl]methanol that are more efficient and cost-effective.
3. Investigation of the potential applications of [bis(4-methylphenyl)phosphoryl]methanol in other fields, such as energy storage and environmental remediation.
4. Studies on the toxicity and environmental impact of [bis(4-methylphenyl)phosphoryl]methanol, which will be important for its safe use in various applications.
Conclusion
In conclusion, [bis(4-methylphenyl)phosphoryl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on [bis(4-methylphenyl)phosphoryl]methanol is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
[bis(4-methylphenyl)phosphoryl]methanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic acid with formaldehyde in the presence of a catalyst. This method results in the formation of [bis(4-methylphenyl)phosphoryl]methanol as a white crystalline solid with a high melting point.
Aplicaciones Científicas De Investigación
[bis(4-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and biomedical research. In catalysis, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In flame retardancy, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective additive for reducing the flammability of polymers.
Propiedades
IUPAC Name |
bis(4-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-3-7-14(8-4-12)18(17,11-16)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYQZVFJKZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methylphenyl)phosphoryl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)


![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
